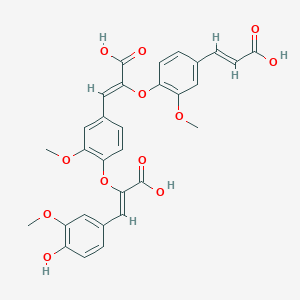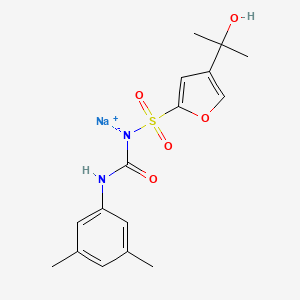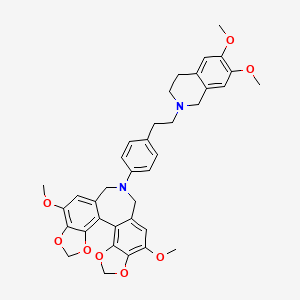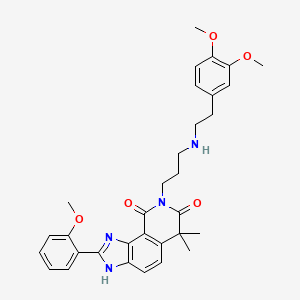
8-O-4,8-O-4-Dehydrotriferulic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-O-4,8-O-4-Dehydrotriferulic acid can be synthesized from ethyl ferulate under oxidative conditions using copper (II)–tetramethylethylenediamine as a catalyst . The synthesis involves the coupling of ferulate units to form the dehydrotriferulic acid structure.
Industrial Production Methods: The compound is typically isolated from saponified corn bran insoluble fiber . The process involves the hydrolysis of corn bran to release the dehydrotriferulic acid, which is then purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 8-O-4,8-O-4-Dehydrotriferulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Copper (II)–tetramethylethylenediamine is commonly used as a catalyst for oxidative coupling reactions.
Reduction: Standard reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups on the aromatic rings.
Major Products: The major products formed from these reactions include various dehydrotriferulic acid derivatives, which can be further analyzed using techniques like NMR and mass spectrometry .
Applications De Recherche Scientifique
8-O-4,8-O-4-Dehydrotriferulic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-O-4,8-O-4-Dehydrotriferulic acid involves its ability to cross-link polysaccharides in plant cell walls . This cross-linking is facilitated by oxidative coupling reactions, which strengthen the cell wall structure. The compound’s antioxidant properties also play a role in protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
8-5 (noncyclic)/5-5-Dehydrotriferulic Acid: Another dehydrotriferulic acid with a different coupling pattern.
8-8 (tetrahydrofuran)/5-5-Dehydrotriferulic Acid: A structurally similar compound with a tetrahydrofuran ring.
4-O-8/5-5/8-O-4-Dehydrotetraferulic Acid: A more complex dehydrotriferulic acid with multiple coupling patterns.
Uniqueness: 8-O-4,8-O-4-Dehydrotriferulic acid is unique due to its specific 8-O-4 coupling pattern, which distinguishes it from other dehydrotriferulic acids.
Propriétés
Formule moléculaire |
C30H26O12 |
|---|---|
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
(Z)-2-[4-[(Z)-2-carboxy-2-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]ethenyl]-2-methoxyphenoxy]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C30H26O12/c1-38-23-13-18(4-8-20(23)31)15-26(29(34)35)42-22-10-6-19(14-25(22)40-3)16-27(30(36)37)41-21-9-5-17(7-11-28(32)33)12-24(21)39-2/h4-16,31H,1-3H3,(H,32,33)(H,34,35)(H,36,37)/b11-7+,26-15-,27-16- |
Clé InChI |
UWXGIJKBCAIMFK-XVAVVJJYSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O/C(=C\C2=CC(=C(C=C2)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)O)OC)/C(=O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)





![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)




